5-Bromo-1-(piperidin-1-yl)isoquinoline
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Overview
Description
5-Bromo-1-(piperidin-1-yl)isoquinoline is a chemical compound with the molecular formula C14H15BrN2 It is an isoquinoline derivative, which means it contains a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(piperidin-1-yl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine in nitrobenzene as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(piperidin-1-yl)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene is commonly used for bromination reactions.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex polycyclic compounds.
Scientific Research Applications
5-Bromo-1-(piperidin-1-yl)isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1-(piperidin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Another brominated isoquinoline derivative with similar chemical properties.
1-(Piperidin-1-yl)isoquinoline: Lacks the bromine atom but shares the piperidine and isoquinoline structure.
Uniqueness
5-Bromo-1-(piperidin-1-yl)isoquinoline is unique due to the presence of both the bromine atom and the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H15BrN2 |
---|---|
Molecular Weight |
291.19 g/mol |
IUPAC Name |
5-bromo-1-piperidin-1-ylisoquinoline |
InChI |
InChI=1S/C14H15BrN2/c15-13-6-4-5-12-11(13)7-8-16-14(12)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
InChI Key |
VWARYMSDYIHDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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